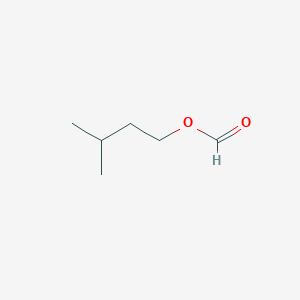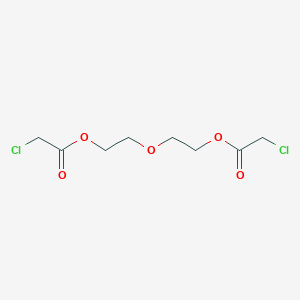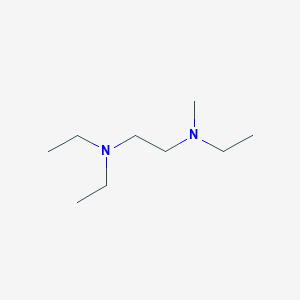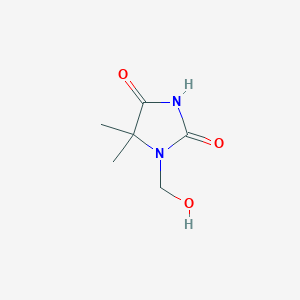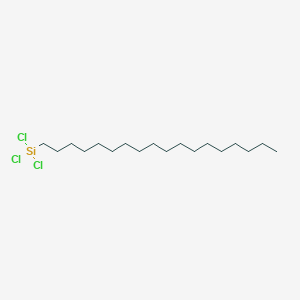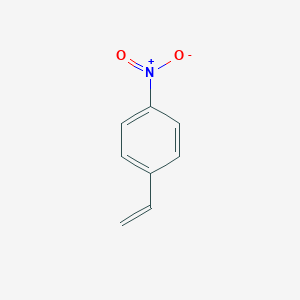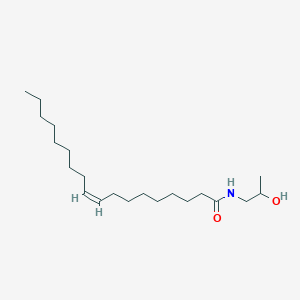
N-(2-Hydroxypropyl)oleamide
説明
“N-(2-Hydroxypropyl)oleamide” is a chemical compound with the molecular formula C21H41NO2 . It is a beige waxy solid and is considered a mono-constituent substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N,N-bis-(2-Hydroxyethyl)oleamide was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics at 140°C followed a first-order reaction rate, which is in accordance with the proposed reaction mechanism .
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxypropyl)oleamide” is based on its molecular formula C21H41NO2 . The exact structure can be determined using various spectroscopic techniques, but such data was not found in the available resources.
Physical And Chemical Properties Analysis
“N-(2-Hydroxypropyl)oleamide” has a molecular weight of 339.55600 and a density of 0.911g/cm3 . Its boiling point is 503.6ºC at 760mmHg . The compound is readily biodegradable, with 86% degradation in 28 days .
科学的研究の応用
Use as a Lubricant in Polypropylene Medical Devices : Oleamide is used as a lubricant in polypropylene medical devices. The study by Berghaus et al. (2022) found that the type of sterilization method affects the distribution of oleamide on the surface of these devices. Ethylene oxide sterilization slightly increased the lubricant content, while γ-sterilization and autoclaving reduced it. This information is crucial for the medical industry in understanding how sterilization methods impact the performance of medical devices containing oleamide (Berghaus, Ruppel, Martin, & Petersen, 2022).
Role in Neuropharmacology : Oleamide has been shown to influence motor behaviors in rats, as studied by Cheer et al. (1999). It impacts 5-HT2 receptor-mediated behavior, suggesting its role in modulating neurotransmitter systems. This finding provides insight into the biological mechanisms of oleamide in the central nervous system (Cheer, Cadogan, Marsden, Fone, & Kendall, 1999).
Application in Stochastic Microsensors : Oleamides, including N-(2-Hydroxypropyl)oleamide, have been used in developing stochastic microsensors for medical applications. Negut et al. (2015) used oleamides to design microsensors for detecting carcinoembryonic antigen directly from blood samples, demonstrating its potential in biomedical diagnostics (Negut, Stefan-van Staden, Moldoveanu, Ungureanu, & Stanciu-Găvan, 2015).
Study of Oleamide Hydrolase and Oleamide Signaling : Patterson et al. (1996) investigated oleamide hydrolase, which is responsible for the hydrolysis of oleamide, revealing insights into the metabolic pathways of oleamide in the body. Understanding this enzyme's function helps in comprehending how oleamide's signaling and effects are regulated in biological systems (Patterson, Ollmann, Cravatt, Boger, Wong, & Lerner, 1996).
Synthesis and Optimization Studies : Edrissi et al. (2009) explored the synthesis and optimization of N,N-bis-(2-hydroxyethyl)oleamide, providing critical information on the production and potential applications of oleamide derivatives in industrial and medical contexts (Edrissi, Falamaki, & Moradi, 2009).
Safety And Hazards
特性
IUPAC Name |
(Z)-N-(2-hydroxypropyl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZAXLGLNUMCRX-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883304 | |
| Record name | Oleic acid isopropanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 9-Octadecenamide, N-(2-hydroxypropyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-(2-Hydroxypropyl)oleamide | |
CAS RN |
111-05-7 | |
| Record name | (9Z)-N-(2-Hydroxypropyl)-9-octadecenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxypropyl)-9-octadecenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenamide, N-(2-hydroxypropyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid isopropanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxypropyl)oleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEIC MONOISOPROPANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Y91GM18S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




